

Technical Support Center: Managing SHP099-Related Toxicity in Animal Models

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Compound of Interest		
Compound Name:	SHP099	
Cat. No.:	B560175	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing toxicities associated with the SHP2 inhibitor, **SHP099**, in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is SHP099 and how does it work?

A1: **SHP099** is a highly potent, selective, and orally bioavailable small-molecule inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] It functions through an allosteric mechanism, meaning it binds to a site on the SHP2 protein distinct from the active site.[1][3] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, effectively locking the enzyme in an inactive state.[1][4] SHP2 is a key signaling protein that regulates cell survival and proliferation, primarily through the RAS-ERK (MAPK) pathway.[1] By inhibiting SHP2, **SHP099** suppresses this signaling cascade, which is often hyperactivated in cancers driven by receptor tyrosine kinases (RTKs).[1]

Q2: What are the most common toxicities observed with **SHP099** in animal models?

A2: Preclinical studies have reported that **SHP099** is generally well-tolerated at effective doses, with several studies noting no significant loss of body weight or other overt signs of toxicity.[4] [5] However, potential toxicities can be dose-dependent. One study noted some toxicity in mice at a dose of 150 mg/kg, but not at 100 mg/kg.[6] For the broader class of SHP2 inhibitors, potential on-target toxicities may include edema and decreased left ventricular ejection fraction,



although these were noted in a clinical trial for a different SHP2 inhibitor (TNO155) and were mostly mild and reversible.[7][8] Researchers should be aware that combining **SHP099** with other targeted therapies could potentially increase adverse effects.[9][10]

Q3: Are there any off-target effects of **SHP099** I should be aware of?

A3: Recent research has identified that **SHP099** and other allosteric SHP2 inhibitors can have an off-target, SHP2-independent effect on autophagy.[11] At concentrations of 10 μ M or higher, **SHP099** can inhibit autophagic flux, which may confound the interpretation of its on-target, SHP2-dependent antitumor activities.[11] This off-target effect contributes to the compound's overall antitumor activity and should be considered during experimental design and data analysis.[11]

Q4: How does **SHP099**'s toxicity profile compare to traditional chemotherapy?

A4: In a study using a colon cancer xenograft model, **SHP099** treatment did not cause significant body weight differences compared to the vehicle control. In contrast, the traditional chemotherapy agent 5-Fluorouracil (5-Fu) led to a remarkable reduction in the body weight of the mice, indicating more potent systemic side effects for 5-Fu.[4] This suggests **SHP099** may have a more favorable safety profile than some conventional chemotherapeutics.

Troubleshooting Guide

Issue 1: Significant Body Weight Loss (>15%) in Treated Animals

- Possible Cause: The administered dose may be too high for the specific animal strain, age, or health status. While many studies report no weight loss, individual animal responses can vary.[4][5] A dose of 150 mg/kg has been associated with some toxicity.[6]
- Troubleshooting Steps:
 - Confirm Dosing: Double-check dose calculations, formulation, and administration volume.
 - Reduce Dose: Lower the dose by 25-50% for the next cohort of animals. The effective non-toxic dose range for SHP099 is often at or below 100 mg/kg.[6]

Troubleshooting & Optimization





- Monitor Closely: Increase the frequency of animal monitoring (e.g., twice daily) for clinical signs of distress.
- Supportive Care: Provide nutritional supplements or hydration as recommended by institutional veterinarians.
- Stagger Dosing: If using a daily dosing schedule, consider an intermittent schedule to allow for animal recovery, which has been a successful strategy for other SHP2 inhibitors.
 [7]

Issue 2: Unexpected or Inconsistent Anti-Tumor Efficacy

- Possible Cause 1: Off-Target Effects: The observed anti-tumor effect might be partially due to SHP2-independent autophagy inhibition, especially at plasma concentrations exceeding 10 μM (which can result from oral doses of 75-100 mg/kg).[11]
- Troubleshooting Steps:
 - Dose-Response Study: Perform a dose-response study to differentiate between on-target (SHP2 inhibition) and potential off-target (autophagy inhibition) effects.
 - Pharmacodynamic Markers: Measure downstream targets of both SHP2 (e.g., p-ERK) and autophagy (e.g., LC3-II/I ratio) in tumor tissue to correlate with efficacy.[11]
- Possible Cause 2: Immune System Involvement: The anti-tumor activity of SHP099 can be
 dependent on a functional immune system. In immunodeficient mice (nude mice), SHP099
 showed minimal effect on CT-26 tumors, whereas it significantly decreased tumor burden in
 immunocompetent mice.[4]
- Troubleshooting Steps:
 - Select Appropriate Model: Ensure the animal model (syngeneic vs. xenograft) is appropriate for the scientific question. If studying immunomodulatory effects, a syngeneic model with an intact immune system is required.
 - Immune Cell Analysis: Analyze the tumor microenvironment for changes in immune cell populations, such as an increase in CD8+ T-cells, following treatment.[4]



Quantitative Data Summary

Table 1: In Vitro IC50 and EC50 Values for SHP099

Parameter	Value	Cell Line / Context	Reference
IC50 (SHP2 Inhibition)	0.071 μΜ	Enzymatic Assay	[1]
EC50 (Autophagy Inhibition)	10.6 μΜ	Cell-Based Assay	[11]

| EC50 (Cell Growth Inhibition) | ~23 μ M | Cell Proliferation Assay |[11] |

Table 2: In Vivo Dosing and Observations



Dose	Animal Model	Schedule	Observed Effects	Reference
10 mg/kg	Imiquimod- induced psoriasis mouse model	Not specified	Ameliorated skin inflammation.	[12]
15 mg/kg	LPS-induced acute lung injury mouse model	Intraperitoneal (12h & 30min prior to LPS)	Protected against lung injury.	[13]
75-100 mg/kg	Mouse tumor xenograft models	Oral, Daily	Efficacious anti- tumor effects; plasma concentrations can exceed 10 μM.	[1][11]
100 mg/kg	B16F10 melanoma mouse model	Not specified	Reduced tumor growth without causing body weight loss or other toxicity.	[5]
100 mg/kg	Neuroblastoma xenograft model	Not specified	No significant weight loss or associated toxicities.	[6]

| 150 mg/kg | Neuroblastoma xenograft model | Not specified | Showed some toxicity. |[6] |

Experimental Protocols

Protocol 1: General Rodent Toxicity Monitoring

This protocol outlines a basic framework for monitoring toxicity in mice or rats receiving **SHP099**. It should be adapted to specific experimental needs and institutional guidelines.



- Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.[14]
- Group Assignment: Randomize animals into treatment and control groups, stratified by body
 weight to ensure similar group means.[14] A typical study includes a vehicle control group
 and at least three dose levels.[15] For short-term studies, use at least 10 rodents per sex per
 group.[15]
- Baseline Measurements: Before the first dose, record the body weight and perform a
 detailed clinical observation for each animal.
- **SHP099** Administration: Prepare **SHP099** in an appropriate vehicle and administer via the planned route (e.g., oral gavage).
- Daily Monitoring:
 - Clinical Observations: Check animals at least once daily for any signs of toxicity, including changes in posture, activity, breathing, and skin/fur appearance.[14]
 - Body Weight: Record body weight daily for the first week and at least twice weekly thereafter. A weight loss exceeding 15-20% of baseline is a common endpoint.
- Weekly Monitoring:
 - Food/Water Consumption: Measure food and water intake per cage to detect significant changes.
- Endpoint Blood Collection:
 - At the end of the study, collect blood samples for biochemical assessments of organ function (e.g., liver enzymes like ALT/AST, kidney function indicators like BUN/creatinine).
 [16]
- Necropsy and Histopathology:
 - Perform a full gross necropsy on all animals.
 - o Collect key organs (liver, kidneys, spleen, heart, lungs, etc.). Record organ weights.



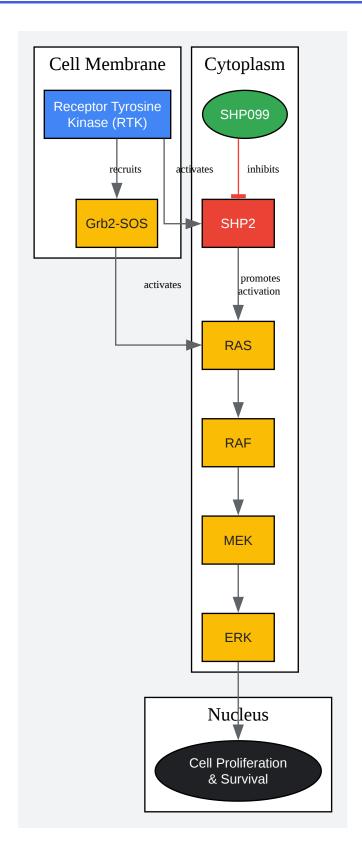




 Preserve tissues in formalin for histopathological examination to detect any structural changes or damage.[15][16] Examine all tissues from the control and high-dose groups first. If treatment-related effects are found, examine those specific tissues from the lower dose groups.[15]

Visualizations

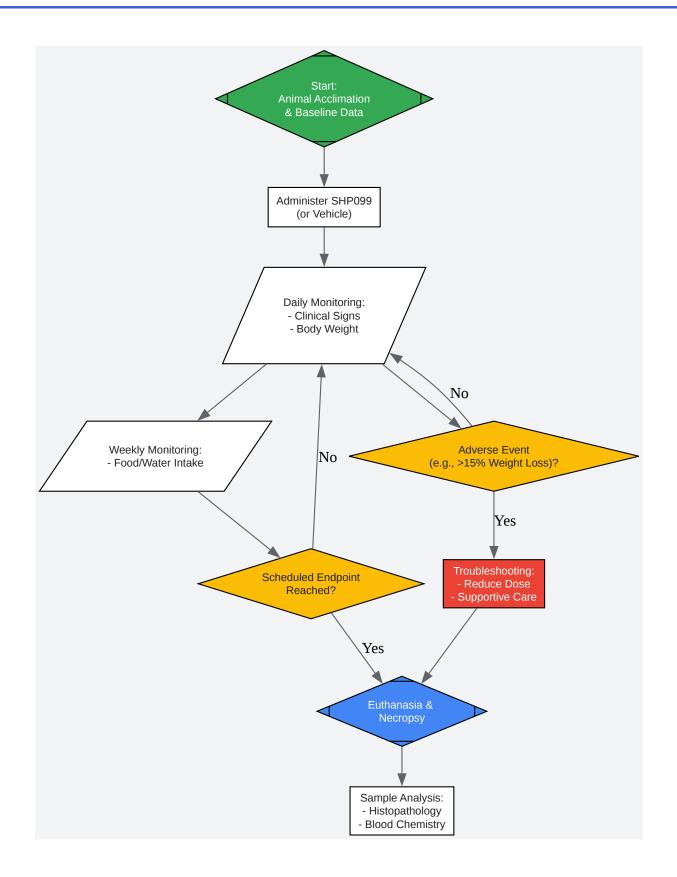




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Caption: SHP2's role in the RAS/ERK pathway and the inhibitory action of SHP099.

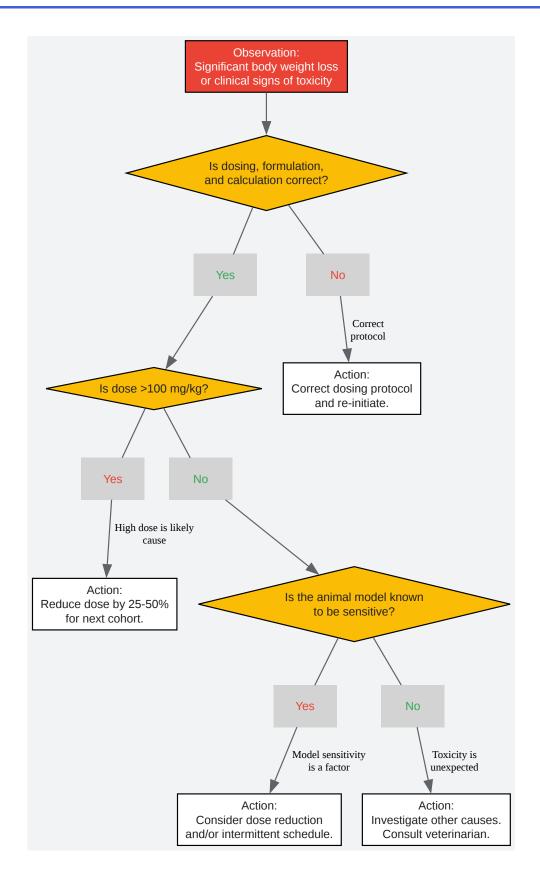




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Caption: Experimental workflow for in vivo toxicity assessment of SHP099.





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Caption: Decision tree for troubleshooting **SHP099**-related toxicity in animal models.



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